4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylic acid group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid reacts with a thiazole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium hydroxide, used in carboxylation reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substituted Thiazoles: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of thiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential biological processes, such as protein synthesis or cell wall formation.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another thiazole derivative with similar biological activities.
4-(4-Bromophenyl)-2-methylthiazole: Lacks the carboxylic acid group but shares the bromophenyl and methyl groups.
Uniqueness
4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which can enhance its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-13-9(10(16-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYEXCIKYWMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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